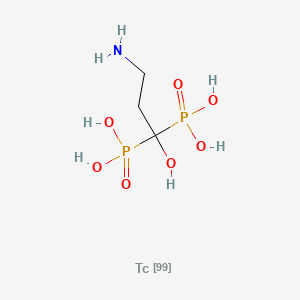

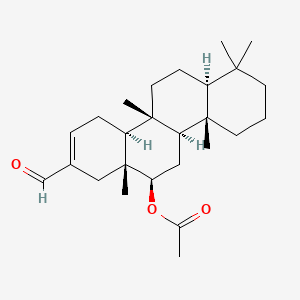

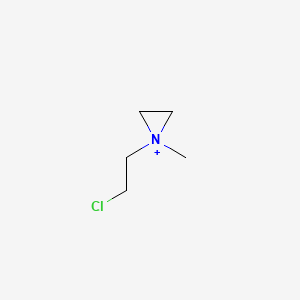

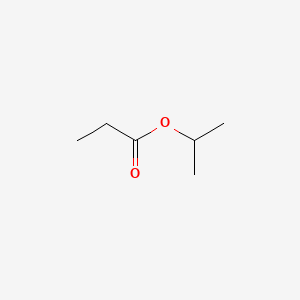

![molecular formula C7H9N3O2 B1204513 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 495-77-2](/img/structure/B1204513.png)

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of spinacine derivatives, including amide, ester, and various alkyl and acyl derivatives, has been achieved via the Pictet-Spengler reaction of N im-substituted histidines. This process highlights the chemical versatility of spinacine and its derivatives, expanding the possibilities for its application in synthetic chemistry (Klutchko et al., 1991).

Molecular Structure Analysis

The molecular structure of spinacine derivatives has been thoroughly studied, demonstrating the compound's stability and reactivity. For example, the imidazo[1,5-a]pyridine skeleton has been utilized as a versatile platform for generating new types of stable N-heterocyclic carbenes, indicating the structural adaptability and functionality of spinacine-related compounds (Alcarazo et al., 2005).

Chemical Reactions and Properties

Spinacine and its derivatives engage in a variety of chemical reactions, demonstrating a broad range of properties. The compound has been involved in multicomponent reactions, leading to the synthesis of fully substituted furans, showcasing its potential in organic synthesis and the development of new reaction methodologies (Pan et al., 2010).

Physical Properties Analysis

The physical properties of spinacine, such as solubility, melting point, and crystalline structure, have been analyzed to understand its behavior in different environments. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals.

Chemical Properties Analysis

Spinacine's chemical properties, including its reactivity with different reagents, stability under various conditions, and ability to participate in a wide range of chemical reactions, have been extensively studied. Such research provides valuable insights into how spinacine and its derivatives can be utilized in chemical synthesis, drug design, and other areas of chemistry and biochemistry.

For more in-depth information on each aspect of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, the following references offer a comprehensive overview of the current scientific understanding and advancements in this field:

- Synthesis and properties: (Klutchko et al., 1991).

- Molecular structure and chemical reactions: (Alcarazo et al., 2005); (Pan et al., 2010).

Scientific Research Applications

Synthesis and Derivative Formation

New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as spinacine, have been synthesized. These derivatives include amide, ester, 5-alkyl and acyl, and regiospecific N-im-alkyl and aralkyl derivatives. Their synthesis involves the Pictet-Spengler reaction of N-im-substituted histidines and includes cyclic hydantoin derivatives of spinacines (Klutchko et al., 1991).

Acid-Base Properties and Complexing Capacity

Spinacine's acid-base properties and its capacity to form complexes with divalent metals have been studied. It behaves similarly to cyclic homologues of histamine and histidine in aqueous solutions. Spinacine forms complexes with nickel and copper, likely as (N,O)-chelates of glycine-type, with the proton of hydrogen-complexes probably bound to the tertiary nitrogen atom of the imidazole ring (Braibanti et al., 1973).

Structural Analysis and Molecular Synthesis

The molecular structures of spinacine and its derivatives have been analyzed through X-ray diffraction, revealing insights into their zwitterionic character and the interactions within their crystal structures. This includes studies of synthetic intermediates like Nπ-hydroxymethyl-spinacine and Nα-methyl-spinaceamine (Remelli et al., 1991).

Chemical Reactions and Transformations

The compound has been involved in various chemical reactions and transformations. For example, aromatization of tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids using dimethyl sulfoxide leads to the formation of imidazo[4,5-c]pyridine derivatives through dehydrogenation and decarboxylation (Lomov et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin ii receptor antagonists . These antagonists are known to inhibit the action of glucagon and angiotensin II respectively, which play crucial roles in glucose metabolism and blood pressure regulation.

properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJXOFFQLPCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327078 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Spinacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

495-77-2, 59981-63-4 | |

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Spinacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | (S)-Spinacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.